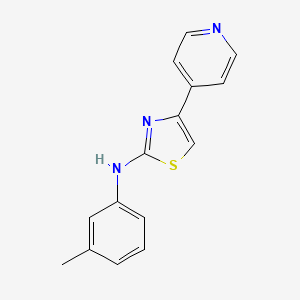

4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine

Vue d'ensemble

Description

4-(Pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine (4-PTT) is an organic compound that is widely used in scientific research for its unique properties. It is a heterocycle, containing both a thiazole and pyridine ring. 4-PTT is used in a variety of scientific research applications, including in vivo and in vitro studies, and has a wide range of biological activities.

Applications De Recherche Scientifique

Cancer Therapy

STF-62247 has been identified as a potential therapeutic agent in cancer treatment due to its ability to induce autophagy, particularly in cells deficient in the von Hippel-Lindau (VHL) gene . This gene is often mutated in renal cell carcinoma (RCC), and STF-62247’s selective toxicity towards VHL-deficient RCC cells makes it a promising candidate for targeted cancer therapy .

Autophagic Cell Death Induction

Research has shown that STF-62247 can induce autophagic cell death (ACD) in mouse embryonic fibroblasts . This process is distinct from apoptosis and necrosis and could provide a novel approach to eliminate cancer cells that are resistant to traditional forms of cell death.

Neurodegenerative Diseases

The induction of autophagy by STF-62247 may have beneficial effects in treating neurodegenerative diseases. By promoting the clearance of aggregated proteins and damaged organelles, STF-62247 could help mitigate the progression of diseases like Alzheimer’s and Parkinson’s .

Mitochondrial Quality Control

At subtoxic concentrations, STF-62247 has been observed to stimulate the fragmentation of the mitochondrial network and promote the degradation of mitochondrial proteins. This suggests a role for STF-62247 in mitochondrial quality control, which is crucial for cellular health and function .

Drug Resistance

STF-62247’s mechanism of inducing autophagy could be leveraged to overcome drug resistance in cancer cells. By targeting the autophagic pathways, it may be possible to sensitize resistant cells to existing chemotherapeutic agents .

Vesicular Trafficking

STF-62247 treatment results in enhanced and acidified autolysosome formation, especially in VHL-deficient cells. This indicates that STF-62247 could be used to study the role of VHL in maintaining normal vesicular trafficking between the endoplasmic reticulum, trans-Golgi network, and lysosomes .

Cellular Model Studies

The compound’s ability to trigger several hallmarks of autophagy makes it a valuable tool for studying the autophagic process in cellular models. This can provide insights into the molecular mechanisms underlying autophagy and its regulation .

Tumor Growth Suppression

In vivo studies have demonstrated that STF-62247 can significantly suppress tumor growth in mouse models of VHL-deficient renal carcinoma. This supports its potential application in preclinical studies aimed at developing new cancer treatments .

Mécanisme D'action

Target of Action

STF-62247 primarily targets cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor . It has been identified to target PIKfyve, a phosphoinositide kinase important for the biosynthesis of phosphatidylinositol 3,5-biphosphate (PI(3,5)P2) . It is hypothesized that mutations on genes like SETD2 could influence cell response to STF-62247 .

Mode of Action

STF-62247 interacts with its targets by accumulating in lysosomes and blocking the late stages of autophagy . This compound is a potent blocker of late stages of autophagy . It has been shown to cause selective cytotoxicity for VHL-inactivated cells .

Biochemical Pathways

STF-62247 affects the autophagic pathway, a highly conserved, homeostatic process by which cytosolic components reach lysosomes for degradation . It blocks the late stages of autophagy through lysosomal disruption . This disruption leads to unregulated swelling of these acidic compartments in VHL-mutated cells .

Pharmacokinetics

It is known to be a cell-permeable compound .

Result of Action

The result of STF-62247’s action is the induction of selective cytotoxicity in VHL-deficient cells . It causes an increase in autophagic vesicles accompanied by a time-dependent decrease in lysosomes in VHL-deficient cells . This leads to cell death in these cells .

Action Environment

The action of STF-62247 is influenced by the cellular environment, particularly the status of the VHL gene. It has been shown to be selectively toxic to VHL-deficient cells compared with wild-type cells . The presence or absence of VHL plays a crucial role in determining the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNUHQNJGNLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351598 | |

| Record name | STF-62247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine | |

CAS RN |

315702-99-9 | |

| Record name | STF-62247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 315702-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

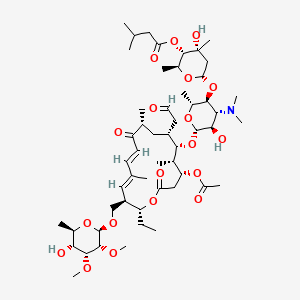

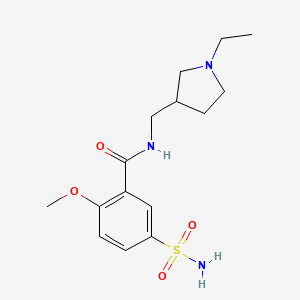

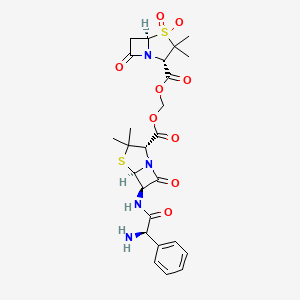

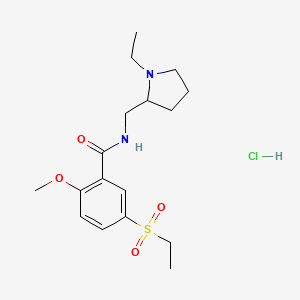

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)